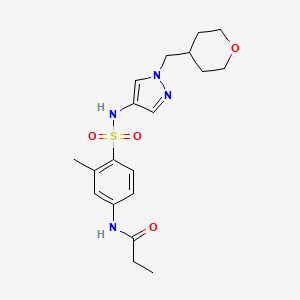
N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide” is a compound that is part of the aminopyridine derivatives. These derivatives are used as selective ALK-2 inhibitors . The ALK-2, also known as activin A receptor, type I (ACVR1) or as serine threonine protein kinase receptor R1 (SKR1), is a protein kinase which in humans is encoded by the ACVR1 gene . This compound is used in the treatment of heterotopic ossification and fibrodysplasia ossificans progressiva .
Molecular Structure Analysis
The molecular formula of the compound is C21H33N3O4S. The molecular weight is 423.57.Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits potential as an anticancer agent. Its unique structure allows it to interact with specific cellular targets, inhibiting tumor growth and metastasis. Researchers are investigating its effectiveness against various cancer types, including leukemia, breast cancer, and lung cancer .
Antibacterial Activity
Studies have explored the compound’s antibacterial properties. It interacts with oxidoreductase enzymes, disrupting bacterial cell function. The binding site interactions involve hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues .
Antioxidant Effects
As a polytopic molecule, it may act as an antioxidant by neutralizing free radicals and protecting cells from oxidative damage .
Antiviral Potential
Researchers have investigated its antiviral activity, particularly against RNA viruses. The compound’s structure suggests it could interfere with viral replication processes .
Agrochemical Applications
Certain 1,4-disubstituted 1H-1,2,3-triazoles (related compounds) have agrochemical applications. While not directly studied for this compound, it falls within the same chemical class and may have similar effects .
Plant Hormone Analog
The compound shares structural similarities with indole-3-acetic acid, a plant hormone. Further research is needed, but it could potentially influence plant growth and development .
Mécanisme D'action
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 is part of the Polycomb-group (PcG) family, which are involved in maintaining the transcriptional repressive state of genes over successive cell generations .
Mode of Action
This compound acts as a selective inhibitor of EZH2 . It binds to EZH2 and inhibits its activity, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27Me3), a mark of transcriptional repression . This results in the reactivation of genes that were previously silenced .
Biochemical Pathways
The inhibition of EZH2 affects several biochemical pathways. It leads to the upregulation of genes involved in neuronal differentiation and the downregulation of genes involved in the Hedgehog signaling pathway . It also reduces the expression of oncogenes such as MYC and EZH2 itself .
Pharmacokinetics
The compound has a melting point of >162°C and a predicted boiling point of 750.8±60.0 °C . It is soluble in DMSO at least up to 25 mg/ml . The compound has a predicted density of 1.163±0.06 g/cm3 . It is stable in DMSO solution at -20°C for up to one month .
Result of Action
The compound’s action results in strong antiproliferative effects in cells with wild-type or mutated SMARCB1 . It induces the expression of genes involved in neuronal differentiation and cell cycle inhibition . In EZH2 mutant lymphoma cells, the antiproliferative effects of the compound are enhanced by hydrocortisone or dexamethasone .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-methyl-4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-3-19(24)21-16-4-5-18(14(2)10-16)28(25,26)22-17-11-20-23(13-17)12-15-6-8-27-9-7-15/h4-5,10-11,13,15,22H,3,6-9,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZBSJHFMMDNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)
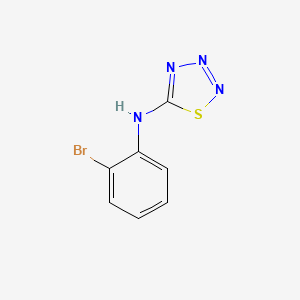



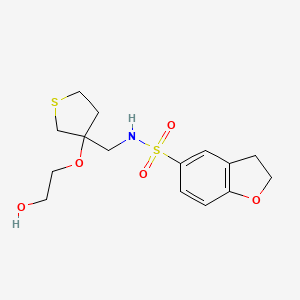
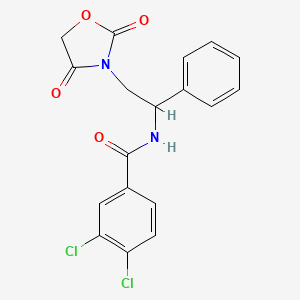
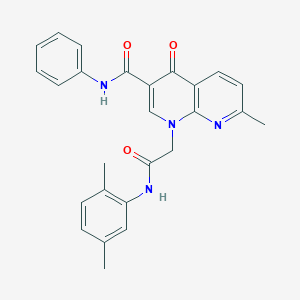


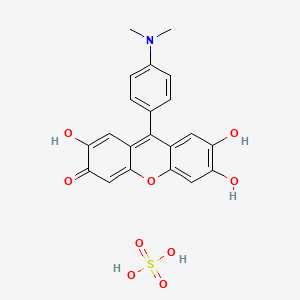
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)

![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)